3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a fluorine atom, a pyridine ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the benzonitrile group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine share the fluorine-substituted pyridine ring but differ in other structural aspects.
Piperidine Derivatives: Compounds such as 4-methylpiperidine and 1-benzylpiperidine have similar piperidine rings but lack the complex substitution pattern of the target compound.
Uniqueness
3-Fluoro-4-({4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile is unique due to its combination of a fluorine atom, a pyridine ring, a piperidine ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H21FN4 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-fluoro-4-[[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C19H21FN4/c1-23(19-4-2-3-9-22-19)17-7-10-24(11-8-17)14-16-6-5-15(13-21)12-18(16)20/h2-6,9,12,17H,7-8,10-11,14H2,1H3 |
InChI Key |
SEPJGFDOFNARQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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